molecular formula C18H21N5OS B5573623 2-benzyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide

2-benzyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B5573623
M. Wt: 355.5 g/mol
InChI Key: VHDYQANXWPSZSY-UHFFFAOYSA-N
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Description

2-benzyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.14668148 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, this compound and its derivatives are pivotal in the development of new synthetic routes and methodologies. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the compound's utility in generating novel heterocyclic structures through various reaction conditions (Mohamed, 2021). Such derivatives have potential applications in the development of new materials, dyes, and pharmaceuticals due to their unique chemical properties.

Materials Science

In materials science, benzothiazole derivatives, closely related to the query compound, have been investigated for their corrosion inhibition properties on metals. A study on the corrosion inhibiting effect of benzothiazole derivatives against steel in a hydrochloric acid solution demonstrated their potential as effective corrosion inhibitors, which could extend the lifespan of metal structures in corrosive environments (Hu et al., 2016).

Medicinal Chemistry

In medicinal chemistry, the structural motif of "2-benzyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide" offers a versatile scaffold for the design and synthesis of compounds with potential biological activities. For example, thiazole-aminopiperidine hybrid analogues were synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's relevance in the development of new antimicrobial agents (Jeankumar et al., 2013). Such studies underscore the importance of this chemical structure in discovering new therapeutic agents against infectious diseases.

Future Directions

The future research directions could involve studying the biological activity of this compound and optimizing its structure for enhanced activity and selectivity . Additionally, detailed studies on its synthesis, physical and chemical properties, and safety profile would also be valuable .

Properties

IUPAC Name

2-benzyl-N-[1-(2-propyl-1,2,4-triazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-3-9-23-17(19-12-20-23)13(2)21-18(24)15-11-25-16(22-15)10-14-7-5-4-6-8-14/h4-8,11-13H,3,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDYQANXWPSZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC=N1)C(C)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.